Lunasin

Oncology Breast Cancer Chemoprevention

Procure synthetic Lunasin (CAS 6901-22-0, ≥98% purity) for reproducible epigenetic studies. Its unique RGD cell-adhesion motif and polyaspartic acid tail enable histone-acetylation inhibition (IC50 0.40–7.81 μM) distinct from generic soy peptides or BBI. For in-vivo oral models, co-formulate with BBI or use lunasin-enriched soy extract to ensure 30% intact bioavailability. Pure lyophilized powder; rapid GI digestion necessitates protease-inhibitor co-administration for oral studies.

Molecular Formula C17H22NO3+
Molecular Weight 288.36 g/mol
CAS No. 6901-22-0
Cat. No. B1675446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLunasin
CAS6901-22-0
SynonymsLunasin;  Lunasine
Molecular FormulaC17H22NO3+
Molecular Weight288.36 g/mol
Structural Identifiers
SMILESCC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC
InChIInChI=1S/C17H22NO3/c1-10(2)14-9-12-16(20-5)11-7-6-8-13(19-4)15(11)18(3)17(12)21-14/h6-8,10,14H,9H2,1-5H3/q+1/t14-/m1/s1
InChIKeyGUIBZZYABLMRRD-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lunasin (CAS 6901-22-0): A Soy-Derived 43-Amino Acid Peptide with Epigenetic and Chemopreventive Bioactivity for Research Procurement


Lunasin is a 43-amino acid polypeptide originally isolated from soybean, characterized by a unique sequence containing an Arg-Gly-Asp (RGD) cell adhesion motif and a polyaspartic acid tail [1]. It is a naturally occurring chemopreventive agent that exerts its primary biological effects through the inhibition of histone acetylation, thereby modulating gene expression [2]. Synthetic lunasin is typically supplied as a purified lyophilized powder with a reported purity of ≥98% and a molecular formula of C17H22NO3+ .

Lunasin (CAS 6901-22-0) vs. Generic Soy Peptides: Why Chemical and Functional Equivalence Cannot Be Assumed for Research Applications


In-class substitution with generic soy peptides or Bowman-Birk Inhibitor (BBI) is not scientifically justified due to lunasin's unique mechanism of action and its functional reliance on protease inhibitor protection. While lunasin and BBI coexist in soy and are often co-purified, their biological activities are distinct and non-interchangeable. Critically, the stability and bioavailability of lunasin are dramatically altered in the absence of co-administered protease inhibitors like BBI [1]. Pure lunasin is rapidly digested in simulated gastrointestinal fluids, whereas lunasin from soy protein containing BBI remains comparatively stable [2]. This functional interdependency means that sourcing pure lunasin without its natural protective partners, or substituting it with BBI alone, will yield vastly different experimental outcomes in vitro and in vivo. The quantitative evidence below details these precise, comparator-based differentiations.

Quantitative Differentiation of Lunasin (CAS 6901-22-0) from Closest Analogs: A Procurement-Focused Evidence Guide


Lunasin Demonstrates 49% Reduction in Tumor Incidence vs. BBI's Null Effect in a Xenograft Breast Cancer Model

In a direct head-to-head comparison using a xenograft model of nude mice transplanted with human breast cancer MDA-MB-231 cells, lunasin (20 mg/kg, i.p.) decreased tumor incidence by 49% relative to the vehicle control group [1]. In stark contrast, intraperitoneal injection of Bowman-Birk Inhibitor (BBI) at an identical 20 mg/kg dose showed no effect on tumor incidence, indicating lunasin is the principal bioactive agent and BBI is functionally inert in this assay [1].

Oncology Breast Cancer Chemoprevention Xenograft Model

Lunasin is More Efficacious than BBI on an Equimolar Basis for Inhibiting Foci Formation In Vitro

In an in vitro foci formation assay, a standard model for studying cellular transformation, lunasin was found to be more efficacious than Bowman-Birk Inhibitor (BBI) on an equimolar basis [1]. Both peptides were identified as the main bioactive ingredients of soy Bowman-Birk Inhibitor Concentrate (BBIC), but the inhibitory effect of lunasin on foci formation was superior to that of BBI when compared at equal molar concentrations [1].

Cell Transformation Carcinogenesis In Vitro Assay

Lunasin Exhibits 3-4 Log Higher Potency for Histone Acetylation Inhibition (IC50 0.40-7.81 μM) Compared to Cell Proliferation (IC50 181 μM)

Lunasin inhibits histone H4 acetylation by P300/CBP-associated factor (PCAF) with IC50 values ranging from 0.40 μM to 1.27 μM, depending on the lysine residue, and inhibits histone H3 acetylation with IC50 values of 5.91 μM and 7.81 μM [1]. This represents a 3-4 log greater potency than its effect on cell proliferation in MDA-MB-231 breast cancer cells, where the IC50 is 181 μM [1]. This disparity underscores that lunasin's primary, high-potency molecular target is epigenetic regulation via histone modification, not direct cytotoxicity.

Epigenetics Histone Acetylation Mechanism of Action IC50

Lunasin Requires Co-Administration with Protease Inhibitors for Stability; Pure Lunasin is Digested Within 2 Minutes in Simulated Fluids

While purified BBI is stable after simulated intestinal fluid (SIF) and simulated gastric fluid (SGF) digestions, purified lunasin from soybean and synthetic lunasin are rapidly digested, being degraded after only 2 minutes in both in vitro digestions [1]. In contrast, lunasin sourced from soy protein containing BBI remains comparatively stable after SIF and SGF digestions [1]. Furthermore, BBI and soy Kunitz Trypsin Inhibitor (KTI) protect lunasin from in vitro digestion by pancreatin [2], and oral administration of 3H-labeled lunasin with lunasin-enriched soy results in only 30% of the peptide reaching target tissues intact [2].

Bioavailability Stability Simulated Digestion Formulation

Lunasin Reduces Oxidative Stress-Induced ROS Overproduction by 36% in Human HepG2 Cells

In human liver HepG2 cells stressed with tert-butylhydroperoxide (t-BOOH), pre-treatment with lunasin (0.5–10 μM) significantly prevented the increase in reactive oxygen species (ROS) generation. ROS levels in lunasin-treated stressed cells were 122%, compared to 190% in the untreated stressed cells (baseline control cells = 100%) [1]. This represents a 36% relative reduction in oxidative stress-induced ROS overproduction.

Oxidative Stress Antioxidant Hepatoprotection ROS

Recommended Procurement and Research Application Scenarios for Lunasin (CAS 6901-22-0) Based on Comparative Evidence


Epigenetic Mechanism Studies: Targeting Histone Acetylation

Due to its exceptionally high potency in inhibiting histone acetylation (IC50 0.40-7.81 μM) relative to its effect on cell proliferation (IC50 181 μM), pure lunasin is ideally suited for studies investigating epigenetic regulation in cancer and other diseases. Researchers should procure high-purity synthetic lunasin (≥98%) to ensure specificity in enzymatic and cellular assays, as this activity is not shared by generic soy peptides or BBI [1].

In Vivo Oncology Models Requiring Formulation with Protease Inhibitors

For oral administration studies in xenograft or other in vivo cancer models, pure lunasin alone will be rapidly digested and ineffective [1]. Procurement should include either a lunasin-enriched soy extract (LES) that naturally contains protective BBI/KTI, or a co-formulated mixture of synthetic lunasin with purified protease inhibitors. This is essential to replicate the 30% intact peptide bioavailability observed in animal studies [2] and to achieve the 49% tumor incidence reduction demonstrated against breast cancer xenografts [2].

Antioxidant and Hepatoprotection Studies

Lunasin's ability to reduce t-BOOH-induced ROS overproduction by 36% in HepG2 cells [1] makes it a relevant compound for studies on oxidative stress and liver health. Researchers can use pure lunasin in vitro to investigate its chemoprotective effects, with the understanding that its stability in cell culture models is distinct from its instability in simulated digestive fluids.

Clinical Trials and Human Studies of Nutraceutical Formulations

For clinical research, a lunasin-enriched soy extract (LES) has been used in a randomized, triple-blinded, placebo-controlled crossover trial at a dose of 335 mg/d (providing 50 mg/d of lunasin), which increased fasting plasma lunasin levels by 44% after 8 weeks [1]. This specific formulation and dosing regimen should be considered for human studies, as pure synthetic lunasin alone is unlikely to be orally bioavailable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lunasin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.